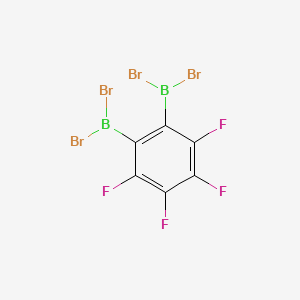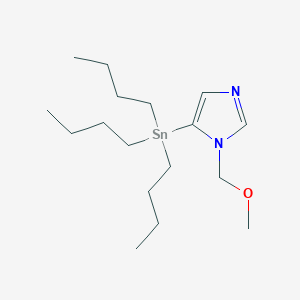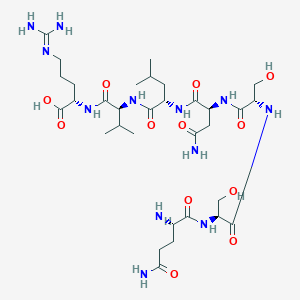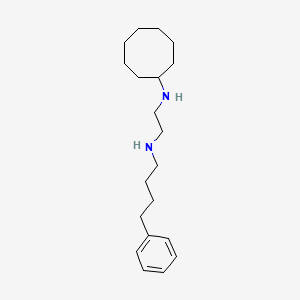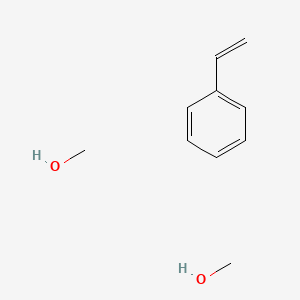
Methanol--ethenylbenzene (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methanol–ethenylbenzene (2/1) can be synthesized through a process involving the reaction of methanol with ethenylbenzene under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction typically occurs at elevated temperatures and pressures to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of methanol–ethenylbenzene (2/1) involves large-scale reactors where methanol and ethenylbenzene are combined in the presence of a catalyst. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Methanol–ethenylbenzene (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The aromatic ring of ethenylbenzene allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methanol–ethenylbenzene (2/1) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which methanol–ethenylbenzene (2/1) exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, methanol can be metabolized by alcohol dehydrogenase to formaldehyde, which then undergoes further reactions. Ethenylbenzene can participate in polymerization reactions, forming polystyrene and other materials.
類似化合物との比較
Similar Compounds
Ethanol–ethenylbenzene (2/1): Similar to methanol–ethenylbenzene (2/1), but with ethanol instead of methanol.
Methanol–propylbenzene (2/1): A compound where propylbenzene replaces ethenylbenzene.
Methanol–ethylbenzene (2/1): Ethylbenzene is used instead of ethenylbenzene.
Uniqueness
Methanol–ethenylbenzene (2/1) is unique due to the specific combination of methanol and ethenylbenzene, which imparts distinct chemical and physical properties. The presence of both an alcohol and an aromatic compound allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
特性
CAS番号 |
444843-36-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methanol;styrene |
InChI |
InChI=1S/C8H8.2CH4O/c1-2-8-6-4-3-5-7-8;2*1-2/h2-7H,1H2;2*2H,1H3 |
InChIキー |
MFUQZJSQKNJAAB-UHFFFAOYSA-N |
正規SMILES |
CO.CO.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
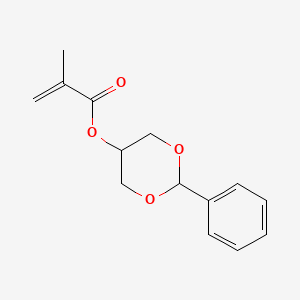
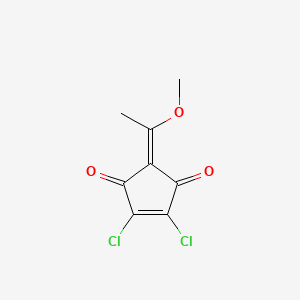
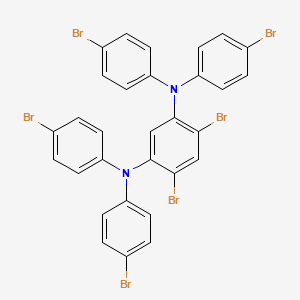
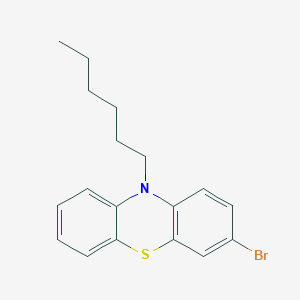
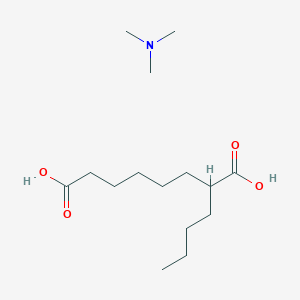
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
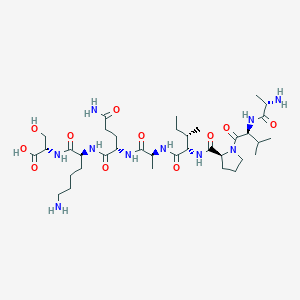
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)

